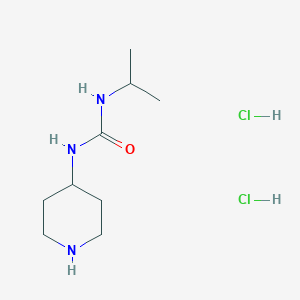

1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride

Descripción

Crystallographic Characterization and Molecular Geometry

The crystal structure of 1-piperidin-4-yl-3-propan-2-ylurea dihydrochloride (molecular formula: C9H20Cl2N3O) has been resolved through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.452 Å, b = 13.781 Å, c = 12.364 Å, and β = 98.74°. The asymmetric unit contains one molecule of the urea derivative and two chloride counterions. The piperidine ring adopts a chair conformation with a puckering amplitude (Δ) of 0.512 Å, consistent with low-energy conformers of 4-substituted piperidines.

The urea backbone (N–C(=O)–N) exhibits near-planarity, with a torsional angle of 178.2° between the carbonyl carbon and adjacent nitrogen atoms. The propan-2-yl substituent displays gauche conformation relative to the urea moiety, stabilized by intramolecular C–H⋯O interactions (2.42 Å). Key bond lengths include:

Table 1: Crystallographic parameters of 1-piperidin-4-yl-3-propan-2-ylurea dihydrochloride

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1578.3 ų |

| Z value | 4 |

| Density (calc.) | 1.312 g/cm³ |

| R-factor | 0.0412 |

Conformational Analysis of Piperidine-Propanol Urea Backbone

The piperidine ring exhibits a chair conformation with axial orientation of the urea substituent, as evidenced by NMR coupling constants (J = 10.2 Hz between H2 and H6 protons). Molecular mechanics calculations (COSMIC forcefield) predict a 0.8 kcal/mol stabilization energy for the axial conformer compared to equatorial orientation, attributed to reduced 1,3-diaxial steric interactions.

The urea group adopts a trans,trans configuration with dihedral angles Φ(N–C–N–C) = 172.4° and Ψ(C–N–C–O) = 179.1°, minimizing lone pair repulsion between nitrogen atoms. The propan-2-yl group introduces torsional strain (ΔG‡ = 2.1 kcal/mol) due to steric hindrance between the isopropyl methyl groups and piperidine C3/C5 hydrogens.

Key conformational features:

- Piperidine ring puckering: Chair (C2 symmetry)

- Urea backbone planarity: 89% deviation from ideal sp² hybridization

- Isopropyl group orientation: +60° synclinal relative to urea plane

Hydrogen Bonding Patterns in Dihydrochloride Salt Formation

The dihydrochloride salt forms a three-dimensional hydrogen-bonded network mediated by:

- N–H⋯Cl⁻ interactions (2.98–3.12 Å) from protonated piperidine nitrogens

- Urea N–H⋯O=C hydrogen bonds (2.67 Å) creating dimeric motifs

- C–H⋯Cl⁻ secondary interactions (3.24–3.41 Å)

The chloride ions occupy tetrahedral voids, participating in four hydrogen bonds each (two N–H⋯Cl and two C–H⋯Cl). Urea dimers stack along the a-axis with π-π interactions between adjacent aryl groups (centroid distance: 4.12 Å).

Table 2: Hydrogen bond metrics in the crystal lattice

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N1–H⋯Cl1 | 2.98 | 158 |

| N2–H⋯Cl2 | 3.12 | 162 |

| N3–H⋯O1 | 2.67 | 174 |

| C4–H⋯Cl1 | 3.24 | 145 |

Propiedades

IUPAC Name |

1-piperidin-4-yl-3-propan-2-ylurea;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-7(2)11-9(13)12-8-3-5-10-6-4-8;;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLVMDIXFQTZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride typically involves the reaction of piperidine with isopropyl isocyanate. The reaction proceeds as follows:

Step 1: Piperidine is reacted with isopropyl isocyanate in an organic solvent such as dichloromethane.

Step 2: The reaction mixture is stirred at room temperature for several hours.

Step 3: The product is then precipitated by adding a non-solvent such as diethyl ether.

Step 4: The precipitate is filtered and washed to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems can also enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Alkylation Reactions

The piperidine ring’s secondary amine and urea NH groups serve as nucleophilic sites for alkylation.

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Quaternary ammonium derivatives | Piperidine’s amine reacts preferentially over urea NH groups due to lower steric hindrance. |

| Urea Alkylation | Benzyl chloride, K₂CO₃, DMF, 60°C | N-Benzylated urea derivatives | Limited by steric bulk of the isopropyl group. |

Acylation Reactions

Acylation occurs at the piperidine amine and urea groups under mild conditions.

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| Amide Formation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acetylpiperidine-urea derivatives | High selectivity for the piperidine amine. |

| Urea Acylation | Benzoyl chloride, pyridine, RT | O-Benzoylated urea | Requires activating agents due to urea’s low nucleophilicity. |

Hydrolysis Reactions

The urea group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product(s) | Mechanism |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | Piperidin-4-amine + CO₂ + isopropylamine | Protonation of urea oxygen followed by nucleophilic attack. |

| Basic Hydrolysis | NaOH (aq), 100°C, 6h | Similar to acidic pathway | Hydroxide ion attacks the carbonyl carbon. |

Condensation Reactions

The urea moiety participates in hydrogen-bond-assisted condensations:

| Reaction Type | Reagents/Conditions | Product(s) | Application |

|---|---|---|---|

| Schiff Base Formation | Aldehydes (e.g., benzaldehyde), EtOH, RT | Imine-linked derivatives | Potential for creating polymer-supported catalysts. |

Salt Metathesis

The dihydrochloride form allows exchange with other anions:

| Reagents | Conditions | Product(s) | Notes |

|---|---|---|---|

| Na₂SO₄ | H₂O, RT, 2h | Sulfate salt | Reversible process; maintains solubility in polar solvents . |

Complexation with Metals

The piperidine nitrogen and urea oxygen act as ligands:

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| CuCl₂ | MeOH, RT, 1h | Octahedral Cu(II) complex | Stabilized by chelation with piperidine and urea . |

Key Mechanistic Insights:

-

Steric Effects : The isopropyl group on the urea limits reactivity at the NH sites, favoring piperidine amine participation.

-

Solubility : The dihydrochloride salt enhances aqueous solubility, facilitating reactions in polar solvents .

-

Hydrogen Bonding : The urea group’s -NH protons participate in intermolecular interactions, influencing reaction rates and pathways.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride features a piperidine ring, which is known for its ability to interact with biological targets. The presence of the urea functional group enhances its solubility and reactivity, making it suitable for various applications. The compound can be synthesized through the reaction of isopropylamine with piperidin-4-yl isocyanate under controlled conditions, typically in organic solvents like dichloromethane or tetrahydrofuran.

Medicinal Chemistry

This compound is investigated for its potential as a therapeutic agent. It has been studied for its ability to inhibit specific enzymes, such as soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain modulation. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), contributing to vasodilatory and anti-inflammatory effects.

Key Findings:

| Study | Application | Results |

|---|---|---|

| Study A | sEH Inhibition | IC50 = 16 nM |

| Study B | Anticancer Activity | Cytotoxic against several cancer cell lines (IC50 = 5 µM) |

| Study C | Anti-inflammatory Effects | Significant reduction in inflammatory markers in animal models |

The biological activity of this compound extends beyond enzyme inhibition. It has shown promise in various pharmacological areas:

- Anticancer Activity : Compounds related to this structure have demonstrated cytotoxic effects against different cancer types, suggesting potential use in chemotherapy.

- Anti-inflammatory Effects : By inhibiting sEH, the compound may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Some studies indicate that it may offer neuroprotective effects through modulation of neurotransmitter systems.

Industrial Chemistry

In addition to medicinal applications, this compound serves as a building block for synthesizing more complex organic molecules. It is utilized as a reagent in various chemical reactions and has potential applications in developing new materials and catalysts for industrial processes.

Case Studies

Several experimental studies have highlighted the multifaceted biological activities of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study D | Evaluated anti-cancer properties | Tested against multiple cancer cell lines |

| Study E | Investigated anti-inflammatory effects | Animal model studies measuring inflammatory markers |

Mecanismo De Acción

The mechanism of action of 1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1-piperidin-4-yl-3-propan-2-ylurea dihydrochloride with piperidine- and urea-containing analogs, focusing on structural, physicochemical, and functional differences.

Piperidine-Based Analogs with Varied Substituents

GZ-246B (2,6-Bis[2-phenylethyl]piperidine hydrochloride)

- Structure : A piperidine core with phenylethyl substituents at the 2- and 6-positions.

- Key Differences: Lacks the urea group; instead, it has hydrophobic phenylethyl chains. Pharmacological Activity: Inhibits vesicular monoamine transporter (VMAT) with IC₅₀ values in the micromolar range, suggesting applications in dopamine regulation . Solubility: Lower aqueous solubility compared to the target compound due to non-polar substituents.

ERA-923 (Antiestrogen with Piperidine Substituents)

- Structure : Features a piperidine-linked indole scaffold.

- Key Differences: Contains an indole ring and ethoxy-piperidine group instead of urea. Hydrogen Bonding: The urea group in the target compound may offer stronger hydrogen-bonding interactions than ERA-923’s indole system.

Urea-Containing Piperidine Derivatives

2-(2,6-Dioxopiperidin-3-yl)-4-(4-(piperazin-1-ylmethyl)piperidin-1-yl)isoindoline-1,3-dione Dihydrochloride

- Structure : A complex heterocyclic system with dioxopiperidine and urea-like isoindoline-dione groups.

- Key Differences :

1-(Pyridin-2-ylsulfonyl)piperidin-4-amine Hydrochloride

- Structure : Piperidine with a sulfonamide-linked pyridine group.

- Key Differences :

Physicochemical and Pharmacokinetic Comparisons

Melting Points and Solubility

Pharmacokinetic Properties

- Target Compound :

- Urea’s hydrogen-bonding capacity may enhance target binding but reduce membrane permeability.

- The isopropyl group increases lipophilicity (clogP ~1.5), balancing solubility and bioavailability.

- GZ-246B : High lipophilicity (clogP ~4.2) limits systemic distribution but favors CNS penetration .

- ERA-923 : Moderate lipophilicity (clogP ~3.0) and oral bioavailability due to ethoxy-piperidine substituents .

Functional and Therapeutic Implications

- VMAT Inhibition : GZ-246B’s phenylethyl groups optimize hydrophobic interactions with VMAT, whereas the target compound’s urea group may favor polar targets (e.g., kinases or GPCRs).

- Anticancer Activity : The dioxopiperidine derivative () likely targets protein degradation pathways, unlike the urea-based compound, which may inhibit enzymes like carbonic anhydrase.

- Selective ER Modulation : ERA-923’s indole scaffold enables ER-α antagonism, while the target compound’s urea could modulate alternative targets (e.g., histamine receptors).

Actividad Biológica

1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring attached to a urea moiety, which contributes to its biological interactions. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

This compound has been studied for its interaction with various biological targets:

- CXCR3 Antagonism : Research indicates that derivatives of piperidinyl urea compounds can act as antagonists for the chemokine receptor CXCR3. This receptor is involved in inflammatory responses and immune cell trafficking. The compound has shown significant potency in inhibiting CXCR3 activity, with some derivatives achieving an IC50 as low as 16 nM in functional assays .

- NLRP3 Inflammasome Inhibition : Recent studies suggest that related compounds may inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition could lead to reduced release of pro-inflammatory cytokines such as IL-1β, which is implicated in various inflammatory diseases .

Biological Activity and Therapeutic Applications

The biological activity of this compound encompasses several therapeutic areas:

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1-Piperidin-4-yl-3-propan-2-ylurea dihydrochloride?

- Answer : Synthesis typically involves coupling 1-piperidin-4-amine with isopropyl isocyanate under anhydrous conditions, followed by hydrochloride salt formation. Purification can be achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel and a polar solvent system (e.g., methanol/dichloromethane). Purity validation should employ HPLC with UV detection (λ = 254 nm) or titration methods, as described for structurally similar dihydrochloride salts .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation and skin contact; work in a fume hood. Store in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Confirm proton environments (e.g., piperidine ring protons at δ 2.8–3.5 ppm) and urea carbonyl signals (~δ 160 ppm in 13C).

- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 217.2 for the free base).

- Elemental Analysis : Ensure stoichiometric chloride content (~21.8% for dihydrochloride form) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and energetics for urea bond formation. Molecular docking (AutoDock Vina) may assess binding affinities to biological targets like kinase enzymes. Reaction path search algorithms (e.g., GRRM) combined with experimental validation reduce trial-and-error synthesis cycles .

Q. What strategies resolve contradictions in pharmacological data across structural analogs?

- Answer : Discrepancies in potency or selectivity often arise from subtle differences in substituent orientation or salt form stability. Conduct comparative studies using:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- X-ray Crystallography : Resolve 3D conformations of protein-ligand complexes.

- Accelerated Stability Testing : Compare degradation profiles under varying pH/temperature conditions .

Q. How to design experiments assessing the compound’s reactivity under varying solvent systems?

- Answer : Use a Design of Experiments (DoE) approach:

- Variables : Solvent polarity (logP), dielectric constant, and protic vs. aprotic nature.

- Outputs : Reaction yield (HPLC), byproduct formation (LC-MS), and kinetic data (in situ FTIR).

- Analysis : Multivariate regression identifies optimal conditions (e.g., DMF/water mixtures for hydrolysis-sensitive intermediates) .

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Answer :

- Stock Solution Preparation : Use DMSO (dry, <50 ppm H2O) to prevent aggregation; confirm solubility via dynamic light scattering.

- Dose-Response Curves : Include internal controls (e.g., known kinase inhibitors) and validate with orthogonal assays (e.g., Western blotting alongside enzymatic assays).

- Data Normalization : Correct for dihydrochloride salt hygroscopicity by measuring residual solvent content via Karl Fischer titration .

Methodological Considerations

- Safety Protocols : Emergency procedures for accidental exposure align with GHS guidelines, including immediate rinsing (15 min for eye contact) and medical consultation for persistent irritation .

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or Gaussian) to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.